molecular formula C15H15ClN2O2 B5845991 N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 335420-27-4

N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B5845991
CAS No.: 335420-27-4
M. Wt: 290.74 g/mol
InChI Key: GZDHYQHXABNSLU-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridine moiety linked to a dimethylphenoxy acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2,4-dimethylphenoxyacetic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)ethanamide
  • N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)propionamide

Uniqueness

N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide stands out due to its specific structural features, which confer unique reactivity and biological activity

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDHYQHXABNSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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